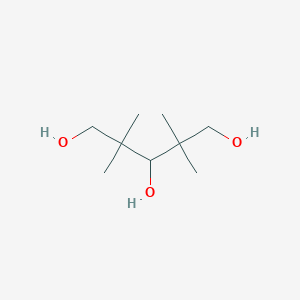

2,2,4,4-Tetramethylpentane-1,3,5-triol

Description

Structure

3D Structure

Properties

CAS No. |

594859-70-8 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentane-1,3,5-triol |

InChI |

InChI=1S/C9H20O3/c1-8(2,5-10)7(12)9(3,4)6-11/h7,10-12H,5-6H2,1-4H3 |

InChI Key |

PKSGCTPALVCQDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(C(C)(C)CO)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Reactions of Hydroxyl Functionalities

The reactivity of 2,2,4,4-Tetramethylpentane-1,3,5-triol is primarily governed by its three hydroxyl groups, located at the C1, C3, and C5 positions. The central hydroxyl group at C3 is secondary and significantly sterically hindered by the adjacent gem-dimethyl groups. In contrast, the hydroxyl groups at C1 and C5 are primary and, while still subject to some steric influence from the bulky core of the molecule, are considerably more accessible. This structural disparity is a key determinant of the chemoselectivity observed in its various reactions.

Esterification and Transesterification Kinetics

The esterification of this compound is a process heavily influenced by steric hindrance. The rate of esterification is expected to be significantly different for the primary versus the secondary hydroxyl groups. The secondary hydroxyl group at the C3 position is analogous to other highly hindered alcohols, such as di-tert-butylcarbinol, which are known for their low reactivity in standard esterification conditions. researchgate.net

Kinetic studies on the esterification of sterically hindered alcohols have shown that traditional Fischer esterification methods often result in low yields or require harsh reaction conditions. acs.orglibretexts.org For instance, the esterification of neopentyl glycol, which possesses sterically hindered primary hydroxyl groups, requires elevated temperatures and often the use of azeotropic distillation to remove water and drive the reaction to completion. pnu.ac.irfinechem-mirea.ru Given the even greater steric hindrance around the secondary hydroxyl group in this compound, its esterification would likely necessitate more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base.

Transesterification reactions involving neopentyl glycol-based esters have been studied, particularly in the context of producing biolubricants. researchgate.netresearchgate.net These processes often employ enzymatic catalysts, like lipases, to overcome the kinetic barriers associated with sterically demanding substrates. researchgate.net Such biocatalytic approaches could potentially offer a milder and more selective route to the esters of this compound.

Table 1: Relative Esterification Reactivity of Different Alcohol Types

| Alcohol Type | Relative Reactivity | Factors Influencing Reactivity |

| Primary (unhindered) | High | Minimal steric hindrance, good accessibility for reagents. |

| Primary (neopentyl-type) | Moderate | Steric hindrance from β-substituents slows the reaction. finechem-mirea.ru |

| Secondary (unhindered) | Moderate | More sterically hindered than primary alcohols. |

| Secondary (hindered, as in C3 of the title compound) | Low | Significant steric shielding by bulky neighboring groups drastically reduces reaction rates. researchgate.net |

| Tertiary | Very Low | Extreme steric hindrance generally prevents esterification under standard conditions. libretexts.org |

Etherification Reactions and Product Diversity

The etherification of this compound can lead to a variety of products, including mono-, di-, and tri-ethers, depending on the reaction conditions and the stoichiometry of the alkylating agent. google.com The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method for ether formation. organic-chemistry.org However, the steric hindrance around the secondary hydroxyl group would likely make the formation of the corresponding alkoxide and its subsequent reaction with an alkyl halide challenging.

Acid-catalyzed etherification with alkenes or other alcohols is another viable pathway. google.comresearchgate.net In such reactions, the primary hydroxyl groups at C1 and C5 would be expected to react preferentially over the secondary hydroxyl at C3. This selectivity could be exploited to synthesize mono- or di-ethers at the primary positions while leaving the secondary hydroxyl group intact. The synthesis of ethers from polyols like glycerol (B35011) has been extensively studied, and similar principles regarding catalyst choice and reaction conditions would apply here. researchgate.net The use of heterogeneous acid catalysts, such as zeolites or acidic resins, could offer advantages in terms of product separation and catalyst reusability. researchgate.net

The product diversity in etherification reactions is also a function of the alkylating agent used. Less bulky primary alkyl halides would be more effective for etherifying the hindered secondary alcohol compared to bulkier reagents. The intramolecular etherification to form cyclic ethers is also a possibility, although the formation of larger rings would be entropically disfavored.

Oxidation Pathways and Chemoselectivity

The oxidation of this compound presents interesting challenges and opportunities for chemoselectivity due to the presence of both primary and secondary hydroxyl groups. The selective oxidation of polyols is a significant area of research, with various catalytic systems developed to target specific hydroxyl groups. researchgate.netacs.orgstanford.educapes.gov.brresearchgate.net

Palladium-based catalysts, in particular, have shown remarkable chemoselectivity in the oxidation of polyols. researchgate.netacs.orgstanford.educapes.gov.brresearchgate.net For vicinal diols, these catalysts often favor the oxidation of the secondary alcohol to an α-hydroxy ketone. researchgate.netacs.orgstanford.educapes.gov.brresearchgate.net While this compound is not a vicinal diol, the principles of chemoselectivity can be extrapolated. In many cases, the oxidation of primary alcohols is kinetically favored over secondary alcohols. However, with certain catalyst systems, the selective oxidation of the secondary hydroxyl group can be achieved.

The oxidation of the 1,5-diol moiety could potentially lead to the formation of a lactone through oxidative lactonization. acs.orgstanford.edu This would involve the oxidation of one of the primary hydroxyl groups to a carboxylic acid, followed by intramolecular esterification.

Table 2: Potential Oxidation Products and Chemoselectivity

| Oxidizing Agent/Catalyst System | Likely Major Product(s) | Rationale |

| Mild oxidant (e.g., PCC, PDC) | Dihydroxy ketone (oxidation at C3), hydroxy dialdehyde (B1249045) (oxidation at C1 and C5) | Selectivity can be poor without a directing group. |

| Pd-based catalysts | Dihydroxy ketone (oxidation at C3) or hydroxy dialdehyde | Chemoselectivity is highly dependent on the specific palladium catalyst and reaction conditions. acs.orgstanford.edu |

| TEMPO-based oxidants | Hydroxy dialdehyde (oxidation at C1 and C5) | Generally selective for the oxidation of primary alcohols. |

| Strong oxidant (e.g., KMnO4, H2CrO4) | Over-oxidation and C-C bond cleavage | Harsh conditions would likely lead to a mixture of products and degradation. |

Cyclic Acetal (B89532) and Ketal Formation from 1,3- and 1,5-Diols

The structure of this compound contains both a 1,3-diol and a 1,5-diol system, making it a suitable substrate for the formation of cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. libretexts.orgquimicaorganica.orgchemtube3d.comchemistrysteps.comvaia.com These reactions are typically acid-catalyzed and are reversible, with the equilibrium driven towards the product by the removal of water. quimicaorganica.orgorganic-chemistry.org

The reaction of the 1,3-diol moiety with an aldehyde or ketone will form a six-membered cyclic acetal or ketal, known as a 1,3-dioxane (B1201747). organic-chemistry.orgthieme-connect.de These are generally thermodynamically stable, especially when they can adopt a chair conformation that minimizes steric interactions. thieme-connect.de The reaction involving the 1,5-diol portion would lead to an eight-membered ring, which is generally less favored due to entropic factors and potential transannular strain. Therefore, the formation of the 1,3-dioxane is the more probable outcome. It is also possible for both the 1,3- and 1,5-diol functionalities to react if a diketone or dialdehyde is used, potentially leading to more complex polycyclic structures.

In the formation of a 1,3-dioxane ring from the 1,3-diol portion of this compound, stereoelectronic effects will influence the conformation of the resulting ring and the stereochemical outcome if a chiral ketone is used. pitt.edu Six-membered rings like 1,3-dioxanes preferentially adopt a chair conformation to alleviate torsional strain. thieme-connect.de

The bulky gem-dimethyl groups at the C2 and C4 positions of the parent pentane (B18724) chain will become substituents on the resulting 1,3-dioxane ring. These bulky groups will strongly favor an equatorial position to minimize steric interactions. The stereochemistry of the ketalization can also be influenced by the nature of the ketone and the reaction conditions, with the possibility of forming diastereomeric products.

Transketalization is an equilibrium process where a ketal reacts with a diol or a ketone in the presence of an acid catalyst to form a new ketal. google.com A cyclic ketal derived from this compound could undergo transketalization with another diol or ketone. This process can be used to change the protecting group or to introduce a new functionalized ketone or diol into the molecule. The reaction is driven to completion by using an excess of the new diol or ketone or by removing one of the products from the reaction mixture. google.com This reactivity provides a versatile method for the modification of derivatives of this compound.

Influence of Steric Hindrance on Reaction Rates and Selectivity

Steric hindrance is a paramount factor governing the chemical reactivity of this compound. The bulky tetramethyl substitution at the C2 and C4 positions creates a sterically crowded environment around the hydroxyl groups and the carbon backbone. This congestion impedes the approach of reagents, thereby influencing reaction rates and dictating the selectivity of chemical transformations.

For instance, in reactions such as esterification or etherification involving the hydroxyl groups, the steric bulk surrounding these functional groups can significantly slow down the reaction rate compared to less hindered triols. The accessibility of the hydroxyl groups is not uniform; the primary hydroxyl group at C1 is the most accessible, followed by the secondary hydroxyl at C3, and the primary hydroxyl at C5, which is adjacent to a quaternary center. This difference in steric accessibility allows for potential regioselective reactions under carefully controlled conditions.

In reactions of sterically hindered molecules like this compound, the concepts of kinetic and thermodynamic control are crucial for predicting reaction outcomes. wikipedia.org A kinetically controlled product is the one that is formed fastest, often because it has a lower activation energy barrier. libretexts.org Conversely, a thermodynamically controlled product is the most stable product, which will predominate if the reaction conditions allow for equilibrium to be established. libretexts.org

In the context of this triol, the significant steric strain can lead to situations where the kinetically favored product is different from the thermodynamically favored one. For example, in an elimination reaction, a sterically hindered base might preferentially abstract a proton from a less hindered position, leading to the kinetic product, even if the resulting alkene is not the most substituted (and therefore not the most thermodynamically stable) one. khanacademy.org The choice of reaction conditions, such as temperature and the nature of the solvent and base, can be used to favor either the kinetic or thermodynamic product. wikipedia.orgnih.gov Low temperatures and bulky reagents tend to favor the kinetic product, while higher temperatures can provide the necessary energy to overcome higher activation barriers and allow the system to reach thermodynamic equilibrium. libretexts.org

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favoring Kinetic Product | Favoring Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible Conditions | Reversible Conditions |

| Reagent | Sterically Hindered Base/Nucleophile | Less Hindered Base/Nucleophile |

| Product Stability | Less Stable Isomer | More Stable Isomer |

The three hydroxyl groups in this compound can participate in intramolecular hydrogen bonding. Specifically, the hydroxyl groups at C1, C3, and C5 can form hydrogen bond networks. This internal hydrogen bonding can influence the molecule's conformation and, consequently, its reactivity.

Reactions Involving the Carbon Backbone

The carbon skeleton of this compound, with its quaternary carbon centers, presents unique challenges and opportunities for chemical modification.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbonyl compound through a carbocation intermediate and a 1,2-alkyl or aryl shift. masterorganicchemistry.comchemistnotes.com While this compound is a 1,3,5-triol, not a 1,2-diol, under certain conditions, such as treatment with a strong acid, it is conceivable that dehydration could lead to a carbocation intermediate that might undergo rearrangement.

For a pinacol-type rearrangement to occur, a carbocation would need to be generated. For instance, protonation of one of the hydroxyl groups followed by the loss of water would form a carbocation. If a carbocation were to form at C3, a subsequent 1,2-hydride shift from C2 or C4 is not possible due to the quaternary nature of these centers. However, a methyl group could potentially migrate. The stability of the resulting carbocation and the migratory aptitude of the different groups would determine the feasibility and outcome of such a rearrangement. libretexts.org Given the high degree of substitution, any rearrangement would be highly dependent on the specific reaction conditions and the relative stability of the potential carbocationic intermediates. organic-chemistry.org

The direct functionalization of the tertiary (C3) and quaternary (C2, C4) carbon centers in this compound is a significant synthetic challenge due to the lack of reactive C-H bonds at the quaternary centers and the steric hindrance at the tertiary center.

Functionalization of the tertiary carbon at C3 would likely require radical-based reactions or the use of highly reactive reagents that can overcome the steric shielding. For the quaternary carbons, any functionalization would necessitate the cleavage of a strong C-C bond, which is energetically demanding. Advanced synthetic methods, potentially involving transition-metal catalysis, might be required to achieve selective functionalization at these positions. The development of methods for the functionalization of such hindered centers is an active area of chemical research.

Stereochemistry and Conformational Analysis of 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Conformational Preferences of Highly Branched Pentanes

The conformational landscape of acyclic alkanes is dictated by the rotation around their carbon-carbon single bonds. The primary energetic considerations are torsional strain, which arises from the eclipsing of bonds on adjacent atoms, and steric strain, which results from non-bonded atoms being forced into close proximity. libretexts.org In highly branched alkanes, such as the pentane (B18724) backbone of 2,2,4,4-tetramethylpentane-1,3,5-triol, these interactions are magnified.

The most stable conformations of alkanes are staggered, where the dihedral angles between substituents on adjacent carbons are 60°, minimizing torsional strain. wikipedia.orgchemistrytalk.org Conversely, eclipsed conformations, with dihedral angles of 0°, are energetically unfavorable. wikipedia.orgchemistrytalk.org For a simple molecule like butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable staggered arrangement. The gauche conformation, with a 60° dihedral angle between the methyl groups, is a higher energy staggered conformation due to steric hindrance between the methyl groups. libretexts.orgpbworks.commasterorganicchemistry.com

In this compound, the presence of bulky gem-dimethyl groups at the C2 and C4 positions severely restricts conformational freedom. Rotation around the C2-C3 and C3-C4 bonds will be dominated by the need to minimize the steric interactions between the methyl groups and the hydroxyl groups. The most favorable conformations will seek to place the largest substituents in an anti or gauche relationship, with a strong preference for the former to alleviate steric strain.

To visualize these preferences, Newman projections are an invaluable tool. wikipedia.orgchemistrytalk.orgyoutube.com By looking down the C2-C3 bond, for instance, the relative positions of the substituents on C2 (two methyls and a hydroxymethyl group) and C3 (a hydrogen, a hydroxyl group, and the C4-substituted carbon) can be assessed. The sheer size of the tert-butyl-like groups at C2 and C4 will likely force the carbon backbone into a predominantly extended, zig-zag conformation to minimize these repulsive interactions.

Table 1: Estimated Energy Costs of Unfavorable Conformations

| Interaction | Approximate Energy Cost (kcal/mol) | Description |

| H-H eclipsing | 1.0 | Torsional strain from eclipsing two hydrogen atoms. |

| CH₃-H eclipsing | 1.3-1.5 | Torsional and minor steric strain. |

| CH₃-CH₃ eclipsing | 3.0-4.0 | Significant torsional and steric strain. |

| CH₃-CH₃ gauche | 0.9 | Steric strain between two methyl groups at a 60° dihedral angle. libretexts.orgmasterorganicchemistry.com |

Analysis of Chirality and Prochirality in this compound

Chirality is a key stereochemical feature that arises when a molecule is non-superimposable on its mirror image. mit.edu A common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different groups. mit.edu In this compound, the central carbon atom, C3, is a stereocenter. It is bonded to a hydrogen atom, a hydroxyl group, and two different alkyl groups: a -C(CH₃)₂CH₂OH group and another -C(CH₃)₂CH₂OH group which are constitutionally identical but stereochemically distinct in a chiral environment.

Furthermore, the concept of prochirality is essential for a complete stereochemical analysis. numberanalytics.comnumberanalytics.comlibretexts.orglibretexts.org A prochiral center is an atom that can become a stereocenter by the replacement of one of its substituents. libretexts.orglibretexts.org In this compound, the C1 and C5 carbons are prochiral. Each of these carbons is bonded to two hydrogen atoms and two other groups. If one of these hydrogens is replaced by another group (for instance, deuterium), a new stereocenter is created. The two hydrogens on C1 (and C5) are diastereotopic because the molecule already contains a stereocenter at C3.

The gem-dimethyl groups at C2 and C4 also exhibit prochirality. The two methyl groups on C2 are diastereotopic, as are the two methyl groups on C4. This is because replacing one of the methyl groups with another group would lead to the formation of a diastereomer.

Table 2: Analysis of Stereocenters and Prochiral Elements

| Atom/Group | Type | Description |

| C3 | Stereocenter | Bonded to H, OH, -C(CH₃)₂CH₂OH, and -C(CH₃)₂CH₂OH. |

| C1, C5 | Prochiral Centers | Each bears two diastereotopic hydrogen atoms. |

| C2, C4 | Prochiral Centers | Each bears two diastereotopic methyl groups. |

Diastereomeric and Enantiomeric Relationships

The presence of a single stereocenter at C3 means that this compound can exist as a pair of enantiomers: (3R)-2,2,4,4-tetramethylpentane-1,3,5-triol and (3S)-2,2,4,4-tetramethylpentane-1,3,5-triol. pearson.commasterorganicchemistry.combyjus.commasterorganicchemistry.comlibretexts.org These two molecules are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

If we consider the possibility of isotopic labeling or further substitution at the prochiral centers, the number of possible stereoisomers increases, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. byjus.comlibretexts.org For example, if one of the pro-R hydrogens on C1 of the (3R)-enantiomer were replaced with deuterium, the resulting molecule would be a diastereomer of the molecule where the pro-S hydrogen was replaced. These diastereomers would have different physical and chemical properties.

Intramolecular Hydrogen Bonding Networks and their Stereochemical Implications

The presence of three hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. fiveable.me These non-covalent interactions can significantly influence the conformational preferences of the molecule. fiveable.me A hydrogen bond can form between the hydroxyl group at C3 and one of the terminal hydroxyl groups at C1 or C5. This would require the backbone to adopt a conformation that brings these groups into proximity, likely a gauche-type arrangement around the C2-C3 or C3-C4 bond.

The formation of a six-membered ring through hydrogen bonding is particularly favorable. stackexchange.com For instance, the hydrogen of the C3-OH could act as a donor to the oxygen of the C1-OH, or vice-versa. Such an interaction would stabilize conformations that might otherwise be disfavored due to steric hindrance. The strength of these hydrogen bonds will depend on the geometry of the donor and acceptor groups.

The stereochemistry at C3 will have a direct impact on the feasibility and nature of the intramolecular hydrogen bonding network. The spatial orientation of the hydroxyl group at C3 in the (R) versus the (S)-enantiomer will dictate which, if any, of the terminal hydroxyl groups it can favorably interact with. This can lead to different predominant conformations for each enantiomer, potentially influencing their spectroscopic signatures and reactivity. For example, a conformation stabilized by hydrogen bonding in one enantiomer might not be as accessible in the other due to steric clashes. The competition between minimizing steric repulsion from the bulky tetramethyl substitution and maximizing favorable hydrogen bonding interactions will ultimately determine the most stable three-dimensional structure of the molecule.

Advanced Spectroscopic Characterization of 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 2,2,4,4-Tetramethylpentane-1,3,5-triol is available in the searched scientific literature and databases.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No specific High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound or its volatile derivatives could be retrieved from the conducted searches.

Information regarding this compound is currently unavailable in public scientific databases.

Extensive searches for experimental and theoretical data concerning the advanced spectroscopic and crystallographic characterization of this compound have yielded no specific results for this compound.

Detailed investigation into scientific literature and chemical databases for information pertaining to the infrared (IR) and Raman spectroscopy, as well as crystallographic studies (such as X-ray diffraction) of this compound, did not locate any relevant scholarly articles, datasets, or analytical findings. Consequently, a detailed analysis of its hydroxyl stretching frequencies, the influence of hydrogen bonding, the characteristic vibrations of its tetramethyl and pentane (B18724) moieties, and its solid-state structure cannot be provided at this time.

While general principles of IR and Raman spectroscopy can be applied to predict the expected spectral regions for the functional groups present in the molecule, a scientifically rigorous article with specific data, as requested, cannot be constructed without direct experimental or computational data for the compound . Information on related, but structurally distinct, compounds such as various isomers of tetramethylpentane and their derivatives is available, but this information is not directly applicable to the specific triol requested.

Further research or computational studies would be required to determine the spectroscopic and crystallographic properties of this compound.

Theoretical and Computational Chemistry Studies on 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a sterically hindered molecule like 2,2,4,4-tetramethylpentane-1,3,5-triol, these methods can provide invaluable insights into its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. For this compound, a DFT calculation would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The result is a set of optimized bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration (stretching, bending, twisting) of the chemical bonds. The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not based on actual experimental or computational results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | C2 | - | - | e.g., 1.54 Å |

| Bond Length | C2 | O (hydroxyl) | - | - | e.g., 1.43 Å |

| Bond Angle | C1 | C2 | C3 | - | e.g., 109.5° |

| Dihedral Angle | H | O | C1 | C2 | e.g., 180.0° |

Ab Initio Methods for High-Level Thermodynamic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions for thermodynamic and spectroscopic properties.

For this compound, these high-level calculations could predict properties such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity. Spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts and coupling constants, could also be calculated to aid in the interpretation of experimental data.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Due to the presence of multiple single bonds and bulky tetramethyl groups, this compound is expected to have a complex conformational landscape. Molecular Mechanics (MM) methods, which use classical physics to model the energy of a molecule, are well-suited for exploring this vast conformational space.

A molecular dynamics (MD) simulation would model the movement of the atoms over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformations. This would reveal the preferred spatial arrangements of the three hydroxyl groups and the hydrocarbon backbone.

Group Contribution Methods for Predicting Molecular Parameters

Group contribution methods are a type of predictive tool that estimates the properties of a molecule by summing the contributions of its constituent functional groups. For this compound, this approach could be used to quickly estimate a range of physical and thermodynamic properties.

Table 2: Estimated Molecular Parameters via Group Contribution (Illustrative)

This table shows examples of properties that could be estimated using group contribution methods. These are not experimentally verified values for this specific compound.

| Property | Estimated Value | Unit |

| Molar Refractivity | e.g., 50.0 | cm³/mol |

| Boiling Point | e.g., 250 | °C |

| Enthalpy of Vaporization | e.g., 60 | kJ/mol |

Analysis of Steric Strain and Repulsive Interactions within the Molecule

The structure of this compound is characterized by significant steric crowding. The two gem-dimethyl groups on the C2 and C4 positions create substantial repulsive interactions with each other and with the adjacent hydroxyl groups.

Computational analysis, particularly through examination of the optimized geometry and electron density distribution, would quantify this steric strain. This would involve analyzing non-bonded interatomic distances and comparing bond angles to idealized values. The steric hindrance is expected to influence the molecule's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding.

Conformational Isomerism and Energy Landscapes

The rotation around the various C-C and C-O single bonds in this compound gives rise to numerous conformational isomers, or conformers. Each conformer has a different spatial arrangement of its atoms and a corresponding potential energy.

A computational conformational search would identify the various low-energy conformers. By plotting the energy of the molecule as a function of one or more dihedral angles, a potential energy surface, or energy landscape, can be generated. This landscape would show the relative energies of the different conformers and the energy barriers for interconversion between them. The global minimum on this surface would correspond to the most stable conformation of the molecule.

Advanced Applications of 2,2,4,4 Tetramethylpentane 1,3,5 Triol and Its Derivatives in Materials Science and Organic Synthesis

Polymer Chemistry Applications

The presence of three hydroxyl groups makes 2,2,4,4-tetramethylpentane-1,3,5-triol a valuable building block in polymer science, capable of introducing branching and cross-linking to create complex, three-dimensional polymer networks.

As a triol, this compound can serve as a trifunctional monomer in polycondensation reactions. In the synthesis of polyesters, it can react with di- or poly-functional carboxylic acids or their esters to create highly branched or cross-linked polymers. mdpi.com Similarly, in polyurethane chemistry, its three hydroxyl groups can react with diisocyanates to form a rigid polyurethane network. mdpi.comgoogle.com

The bulky tetramethyl groups adjacent to the hydroxyls at the 1 and 3 positions are expected to influence both the reaction kinetics and the final properties of the polymer. This steric hindrance could slow the rate of polymerization compared to less hindered triols like glycerol (B35011). However, the resulting polymers would likely exhibit enhanced properties:

Increased Thermal Stability: The neopentyl structure is known to improve thermal stability by preventing β-elimination, a common degradation pathway. lube-media.com

Improved Hydrolytic Stability: The steric shielding of the ester or urethane (B1682113) linkages by the bulky alkyl framework would protect them from hydrolysis.

Enhanced Rigidity and Hardness: As a trifunctional monomer, it acts as a cross-linking point, increasing the polymer's dimensional stability and hardness.

These characteristics make it a candidate for producing specialty polymers for high-performance coatings, rigid foams, and durable elastomers where thermal and chemical resistance are critical.

Beyond acting as a primary monomer, this compound can be employed as a cross-linking agent in various resin systems, such as alkyd or polyester (B1180765) resins. When added to a formulation containing linear polymer chains with reactive groups (e.g., carboxyl or hydroxyl groups), the triol can form bridges between these chains during the curing process. nih.gov This creates an infusible and insoluble thermoset material. The degree of cross-linking, and thus the final mechanical properties of the resin, can be precisely controlled by adjusting the amount of the triol added to the formulation. The resulting three-dimensional network enhances the material's strength, chemical resistance, and thermal stability.

Role in Tailor-Made Blended Products (e.g., advanced lubricants, functional fluids)

A significant area of potential application for this compound is in the formulation of high-performance synthetic lubricants and functional fluids. This is based on the well-established performance of esters derived from other neopentyl polyols, such as neopentyl glycol, trimethylolpropane, and pentaerythritol. dtic.milemeryoleo.com These polyol esters are the base stock of choice for demanding applications like jet engine lubricants, high-temperature chain oils, and automotive gear oils. lube-media.comgoogle.combaoranchemical.com

The key to their performance is the absence of hydrogen atoms on the carbon atoms beta to the ester group, a feature inherent to the neopentyl structure. This molecular arrangement prevents the pathway of thermal decomposition via β-elimination, leading to exceptionally high thermal and oxidative stability. lube-media.com Esters synthesized from this compound would share this critical structural feature, suggesting they would also function as superior base oils for lubricants operating under extreme temperatures and oxidative stress.

Interactive Table 1: Structural Comparison of Neopentyl Polyols

| Compound Name | Structure | Number of Hydroxyl Groups | Key Structural Feature |

| Neopentyl Glycol | CH₂(OH)C(CH₃)₂CH₂OH | 2 | Neopentyl core |

| Trimethylolpropane | CH₃CH₂C(CH₂OH)₃ | 3 | Neopentyl-like core |

| Pentaerythritol | C(CH₂OH)₄ | 4 | Spiro-alkane core |

| This compound | HOCH₂C(CH₃)₂CH(OH)CH₂C(CH₃)₂OH | 3 | Sterically hindered, neopentyl-like |

Interactive Table 2: Potential Properties Conferred by this compound in Applications

| Application Area | Potential Property Enhancement | Rationale |

| Polyesters/Polyurethanes | High thermal stability, hydrolytic resistance, hardness | Neopentyl-like structure prevents β-elimination; steric hindrance protects linkages. |

| Advanced Lubricants | Excellent thermal and oxidative stability, low volatility | Ester derivatives lack β-hydrogens, preventing a key degradation pathway. |

| Coordination Chemistry | Formation of stable, sterically crowded metal complexes | Bulky tetramethyl groups can encapsulate a metal center, influencing its reactivity. |

Stereochemical Control in Organic Transformations

The structure of this compound contains two potential stereocenters at the C3 and C5 positions. If synthesized in an enantiomerically pure form, its derivatives could serve as valuable tools in asymmetric synthesis. The bulky tetramethyl groups can create a highly defined and sterically hindered chiral environment.

Derivatives of this triol could potentially be used as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Chiral Ligands: For metal-catalyzed asymmetric reactions, where the sterically demanding nature of the ligand could enforce high enantioselectivity.

Chiral Building Blocks: Incorporated directly into the final target molecule, providing a rigid and defined stereochemical scaffold.

The significant steric bulk would be expected to provide effective facial shielding of reactive centers, potentially leading to high levels of diastereoselectivity in reactions. However, this remains a theoretical application, as specific research in this area has not been reported.

Potential as a Ligand in Coordination Chemistry

The three hydroxyl groups of this compound, with their oxygen-based lone pairs, can act as binding sites for metal ions, making the molecule a potential polydentate ligand. acs.orgyoutube.com It could coordinate to a single metal center as a tridentate "pincer" ligand or, more likely, bridge multiple metal centers to form polynuclear clusters. researchgate.net

The pronounced steric hindrance from the tetramethyl groups would play a crucial role in defining the coordination environment. tdl.org This bulk could:

Stabilize unusual coordination geometries.

Protect the metal center from unwanted side reactions.

Control the assembly of metal-organic frameworks (MOFs) or clusters by dictating the angle and distance between metal nodes.

The interplay between the flexible backbone and the rigid, bulky substituents makes it an intriguing candidate for creating novel coordination complexes with unique catalytic or magnetic properties.

Investigations in Supramolecular Chemistry and Host-Guest Interactions

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, the distinct structural features of this compound offer several speculative possibilities. While the molecule itself is likely too small and conformationally flexible to act as an effective host for other molecules, its derivatives could participate in complex assemblies.

For example, esterified or etherified derivatives could act as "guest" molecules, fitting within the cavities of larger "host" macrocycles like cyclodextrins or calixarenes. The bulky, lipophilic tetramethyl groups would favor inclusion in hydrophobic cavities, while the polar backbone could be functionalized for external interactions.

Alternatively, the molecule could be incorporated into larger, self-assembling systems like bolaamphiphiles or dendrimers. In such structures, the combination of hydrophilic hydroxyl groups and lipophilic alkyl groups could drive the formation of organized aggregates like micelles or vesicles in solution. The rigid steric profile of the tetramethyl groups would heavily influence the packing and morphology of these supramolecular structures.

Analytical Methodologies for the Detection and Quantification of 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2,2,4,4-tetramethylpentane-1,3,5-triol. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile compounds like triols without the need for chemical modification. The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns.

Given that this compound lacks a significant UV-absorbing chromophore, detection methods other than standard UV-Vis are often required. Universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID) are viable options. However, for enhanced sensitivity and specificity, coupling HPLC with mass spectrometry is the preferred approach.

A typical HPLC method for a polar compound like a triol, when part of a complex mixture such as an extractable and leachable study, would employ a C18 column with a water/methanol or water/acetonitrile gradient. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Polyol Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm) |

| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid chromatographyonline.com |

| Mobile Phase B | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid chromatographyonline.com |

| Gradient | Start at low %B, ramp to high %B to elute polar compounds chromatographyonline.com |

| Flow Rate | 0.3 - 0.5 mL/min chromatographyonline.com |

| Column Temperature | 40 °C chromatographyonline.com |

| Injection Volume | 1 - 10 µL chromatographyonline.com |

| Detector | Mass Spectrometry (MS), ELSD, or RID |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) offers high-resolution separation but is only suitable for thermally stable and volatile compounds. Due to the multiple polar hydroxyl groups, this compound is non-volatile and would exhibit poor chromatographic behavior without derivatization. researchgate.net Derivatization is a crucial step to replace the active hydrogens on the hydroxyl groups with non-polar moieties, thereby increasing volatility and thermal stability. chromtech.com

The most common derivatization technique for polyhydroxy compounds is silylation. chromtech.comresearch-solution.com This process involves reacting the triol with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.com The resulting silylated triol is significantly more volatile and amenable to GC analysis.

Table 2: Typical GC Parameters for Derivatized Triol Analysis

| Parameter | Value |

| Derivatization Reagent | BSTFA + 1% TMCS |

| Reaction Conditions | 75 °C for 45 minutes sigmaaldrich.com |

| Column | Low-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) chromatographyonline.com |

| Carrier Gas | Helium at a constant flow of ~1 mL/min chromatographyonline.com |

| Inlet Temperature | 280 °C (Splitless injection) chromatographyonline.com |

| Oven Program | Initial temp 45°C, ramp at 12°C/min to 325°C, hold for 11 min chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity Assessment

The molecular structure of this compound possesses a potential chiral center at the C-3 carbon. Therefore, the synthesis or isolation of this compound could result in a racemic mixture of enantiomers. Since enantiomers can have different biological activities, assessing the enantiomeric purity is often critical, particularly in pharmaceutical and biological contexts. chromatographyonline.com

Chiral chromatography is the definitive technique for separating enantiomers. wikipedia.org This can be accomplished using either chiral HPLC or chiral GC.

Chiral HPLC: This method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including alcohols. elementlabsolutions.com The separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP. elementlabsolutions.com

Chiral GC: For GC analysis, enantiomers of the derivatized triol can be separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net Cyclodextrins are chiral, cyclic oligosaccharides that can selectively include one enantiomer over the other into their cavity, leading to differences in retention time. researchgate.net This technique offers high resolution and is ideal for analyzing the enantiomeric composition of volatile compounds. chromatographyonline.com

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS)

To achieve unambiguous identification and sensitive quantification, chromatography is frequently coupled with tandem mass spectrometry (MS/MS). slideshare.net This "hyphenated" approach combines the separation power of chromatography with the specificity of mass analysis.

LC-MS/MS: This is a powerful technique for analyzing polar compounds like this compound directly from a sample matrix. After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and then analyzed by the mass spectrometer. The use of MS/MS allows for Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides exceptional selectivity and reduces chemical noise.

GC-MS/MS: For derivatized samples, GC-MS/MS offers high chromatographic resolution and confident identification based on both retention time and mass spectral data. chromatographyonline.com Ionization is typically performed using electron ionization (EI), which produces a characteristic fragmentation pattern that can be compared against spectral libraries for identification. Similar to LC-MS/MS, the MS/MS capability enhances selectivity and sensitivity for trace-level analysis in complex matrices. slideshare.net

Quantification Methods and Calibration Strategies

Accurate quantification of this compound relies on establishing a relationship between the detector response and the concentration of the analyte. The two most common calibration strategies are the external standard method and the internal standard method.

External Standard Method: This approach involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. The response (e.g., peak area) is plotted against concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. uhplcslab.com This method is straightforward but requires highly precise and repeatable injection volumes, as it does not account for variations in sample preparation or injection. chromatographyonline.com

Internal Standard (IS) Method: To improve precision and accuracy, an internal standard is often used. chromatographyonline.com An IS is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the IS is added to all standards and samples. uhplcslab.com The calibration curve is constructed by plotting the ratio of the analyte's response to the IS response against the analyte's concentration. chromatographyonline.com This method effectively corrects for variations in sample volume, injection volume, and instrument response, making it the preferred method for complex analyses. chromatographyonline.comresearchgate.net

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before analysis. For this compound, this might involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate it from a sample matrix.

As previously discussed, derivatization is essential for GC analysis. chromtech.com The primary goals of derivatization are to:

Increase Volatility: By replacing polar -OH groups with non-polar groups, the boiling point is lowered. researchgate.net

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.

Enhance Chromatographic Peak Shape: Reducing the polarity minimizes tailing and improves peak symmetry.

Improve Detector Response: Certain derivatizing agents can introduce elements that enhance the signal in specific detectors.

Silylation is the most widely used derivatization procedure for compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids. chromtech.com The reaction replaces the active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. The resulting derivatives are more volatile, less polar, and more thermally stable, making them ideal for GC and GC-MS analysis. chromtech.com

Future Research Directions and Unexplored Avenues for 2,2,4,4 Tetramethylpentane 1,3,5 Triol

Development of Sustainable and Atom-Economical Synthetic Pathways

Currently, established and optimized synthetic routes for 2,2,4,4-tetramethylpentane-1,3,5-triol are not widely reported. A primary focus of future research should be the development of efficient and environmentally benign methods for its preparation. Key areas of investigation would include:

Catalytic Routes: Exploring catalytic reductions of a suitable diketo-alcohol or related precursor. This could involve transfer hydrogenation or catalytic hydrogenation using earth-abundant metal catalysts.

Grignard and Organolithium Reactions: Investigating the controlled addition of organometallic reagents to a central carbonyl compound, followed by a subsequent reduction or hydroxylation step. The significant steric hindrance will be a major factor to overcome.

Aldol-Type Condensations: A potential, though challenging, route could involve a crossed aldol (B89426) condensation between a sterically hindered ketone and a formaldehyde (B43269) equivalent, followed by reduction steps.

An ideal synthetic pathway would maximize atom economy, minimize the use of hazardous reagents and solvents, and allow for scalable production.

Design of Novel Functional Materials Utilizing the Triol's Unique Steric Profile

The bulky t-butyl-like groups flanking the central hydroxyl group and the terminal primary hydroxyls give this compound a distinct three-dimensional structure. This steric profile could be harnessed to create new functional materials:

Polyesters and Polyurethanes: The triol could serve as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes. The bulky side groups would likely impart unique properties such as increased thermal stability, altered solubility, and modified mechanical properties compared to polymers derived from less hindered triols.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl groups can act as ligands to coordinate with metal ions. The steric bulk of the tetramethylpentane backbone would influence the resulting framework's topology, porosity, and guest-binding properties.

Liquid Crystals: Derivatives of the triol, such as esters, could be investigated for liquid crystalline behavior. The rigid, bulky core is a structural motif found in some liquid crystalline materials.

| Potential Material Class | Key Feature from Triol | Potential Properties |

| Polyesters/Polyurethanes | Steric hindrance, trifunctionality | Enhanced thermal stability, altered mechanical strength |

| Metal-Organic Frameworks | Defined steric bulk, coordination sites | Unique pore structures, selective guest uptake |

| Liquid Crystals | Rigid, bulky core structure | Novel phase behavior |

In-depth Mechanistic Studies of its Characteristic Reactions

A fundamental understanding of how this compound behaves in chemical reactions is crucial for its application. Future research should include:

Esterification and Etherification Kinetics: A comparative study of the reaction rates of the primary versus the secondary hydroxyl groups would be highly informative. The steric hindrance around the central hydroxyl group is expected to significantly decrease its reactivity.

Dehydration Reactions: Investigating the conditions required for and the products of dehydration reactions could lead to the synthesis of novel unsaturated alcohols or cyclic ethers.

Oxidation Studies: The selective oxidation of the primary and secondary hydroxyl groups would provide access to a range of new aldehydes, ketones, and carboxylic acids with significant steric bulk.

Exploration of Green Chemistry Principles in its Synthesis and Derivatization

Adherence to the principles of green chemistry will be essential for the future viability of any chemical process involving this triol. Research in this area should focus on:

Bio-based Feedstocks: Investigating the possibility of synthesizing the carbon skeleton from renewable resources.

Green Solvents: The use of water, supercritical CO2, or other environmentally benign solvents for its synthesis and derivatization should be prioritized. The synthesis of related compounds like (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been explored using water and hydrogen peroxide. mdpi.com

Catalysis: As mentioned in section 9.1, the use of reusable catalysts would significantly improve the green credentials of its synthesis.

Advanced Computational Modeling for Predictive Material Properties

Before significant resources are invested in laboratory synthesis, computational chemistry can provide valuable insights into the properties of this compound and its derivatives.

Conformational Analysis: Determining the preferred three-dimensional structures and the rotational barriers of the molecule.

Quantum Mechanics Calculations: Using methods like Density Functional Theory (DFT) to predict spectroscopic properties (NMR, IR), reactivity, and electronic structure. This approach has been used to predict the properties of other novel compounds. rsc.org

Molecular Dynamics Simulations: Simulating the behavior of polymers and other materials derived from the triol to predict their bulk properties, such as glass transition temperature, mechanical modulus, and diffusion coefficients.

By pursuing these interconnected research avenues, the scientific community can systematically explore the chemistry of this compound and pave the way for its potential use in a new generation of advanced materials.

Q & A

Q. What are the key challenges in synthesizing 2,2,4,4-Tetramethylpentane-1,3,5-triol, and what protective strategies are recommended for its hydroxyl groups?

The synthesis of this triol likely involves multi-step reactions with protective strategies to prevent undesired side reactions. For example, dioxolane derivatives (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) can selectively protect hydroxyl groups during intermediate steps . Steric hindrance from the tetramethyl groups may necessitate using bulky protective agents or low-temperature conditions to avoid intramolecular interactions. Common methods include acid-catalyzed cyclization or Grignard reagent additions, but optimization is required to balance yield and purity.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the positions of hydroxyl and methyl groups, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography may resolve stereochemical ambiguities. For branched analogs like 3,3,5,5-tetramethylcyclohexanone, NMR coupling constants and NOE effects help distinguish between stereoisomers .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence the reactivity of this triol in polymer cross-linking applications?

The bulky methyl groups significantly reduce reaction kinetics by limiting accessibility to hydroxyl sites. For instance, studies on tetramethylcyclohexanone derivatives show that steric effects delay nucleophilic attacks, necessitating catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity . In cross-linking, this triol may form rigid networks due to restricted molecular mobility, similar to branched polyols used in high-performance elastomers.

Q. What solvent systems optimize the solubility of this compound for use in heterogeneous catalysis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s hydroxyl groups, while nonpolar solvents (e.g., hexane) may precipitate it. Solubility studies on structurally similar triols (e.g., cyclohexane-1,3,5-triol) reveal that ethanol/water mixtures (70:30 v/v) balance solubility and stability . For catalytic applications, solvent choice must align with reaction thermodynamics to avoid phase separation.

Q. How can computational modeling predict the hydrogen-bonding network of this triol in supramolecular assemblies?

Density Functional Theory (DFT) simulations can map hydrogen-bonding interactions between hydroxyl groups and adjacent molecules. For example, studies on triazine-based phosphoryl compounds (e.g., TPTZ) use DFT to predict coordination geometries and stability . Applying similar methods to this triol may reveal its propensity to form helical or layered structures in crystalline phases.

Methodological Considerations

- Contradictory Data Resolution : Discrepancies in reported melting points or reactivity may arise from impurities or stereochemical variations. Cross-validate results using orthogonal techniques (e.g., DSC for thermal properties, FTIR for functional groups).

- Experimental Design : For kinetic studies, use stopped-flow spectroscopy to monitor fast reactions influenced by steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.